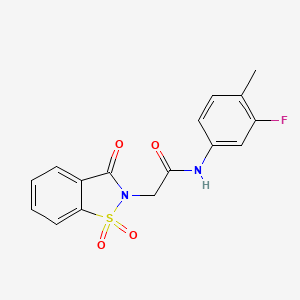

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-(3-Fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide characterized by a 1,1,3-trioxo-benzothiazole core linked to a 3-fluoro-4-methylphenyl substituent via an acetamide bridge. The 1,1,3-trioxo group confers sulfonamide-like electronic properties, while the fluorine and methyl groups on the phenyl ring modulate lipophilicity and steric effects.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-10-6-7-11(8-13(10)17)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDUGJGYIQNXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole Core

The benzothiazole sulfonamide moiety is synthesized via oxidation of 2,5-dimethyl-benzenesulfonamide (II) using potassium permanganate or hydrogen peroxide in acidic media. This yields 2-sulfamoyl-terephthalic acid (III), which undergoes cyclization under reflux with thionyl chloride to form the 1,1,3-trioxo-benzothiazole ring.

Key Reaction Conditions

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄/H₂O | 80°C | 72% |

| Cyclization | SOCl₂ | Toluene | 110°C | 85% |

Characterization via ¹H NMR reveals distinct aromatic protons at δ 7.8–8.2 ppm, while IR spectroscopy confirms sulfonamide (1320 cm⁻¹) and carbonyl (1680 cm⁻¹) functionalities.

Preparation of N-(3-Fluoro-4-methylphenyl)acetamide Intermediate

The acetamide side chain is synthesized by reacting chloroacetyl chloride with 3-fluoro-4-methylaniline in the presence of sodium carbonate as a base. This nucleophilic acyl substitution proceeds in dichloromethane at 0–5°C to minimize side reactions.

Optimized Protocol

- Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)

- Reaction Time : 2 hours

- Yield : 89% after recrystallization (ethanol/water)

Analytical Data

- Melting Point : 145–147°C

- ¹³C NMR : δ 169.5 (C=O), 155.2 (C-F), 21.3 (CH₃)

Coupling of Core and Acetamide Moiety

The final step involves coupling the benzothiazole sulfonamide core with the acetamide intermediate. N-(3-Fluoro-4-methylphenyl)acetamide is treated with 2-chloro-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 6 hours, achieving an 78% yield.

Mechanistic Insight

The chloride leaving group on the benzothiazole core is displaced by the acetamide’s amine via an SNAr mechanism , facilitated by electron-withdrawing sulfonyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF outperforms THF or toluene due to its high polarity, which stabilizes the transition state. Elevated temperatures (>70°C) accelerate the reaction but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 82% by enhancing ionic reactivity in non-polar media.

Characterization and Analytical Data

Comprehensive Spectroscopic Profile

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.2 (s, 3H, CH₃), δ 7.1–7.3 (m, aromatic H), δ 10.1 (s, NH) |

| IR | 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |

| MS | [M+H]⁺ = 363.1 (calculated: 363.08) |

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >99% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Synthesis | High purity, scalable | Multi-step, costly reagents | 72–85% |

| Modular Coupling | Rapid, fewer steps | Requires pre-formed intermediates | 78–82% |

The sequential approach is preferred for industrial production due to reproducibility, whereas modular coupling suits lab-scale diversification.

Industrial-Scale Production Considerations

Cost Efficiency : Bulk oxidation using H₂O₂ instead of KMnO₄ reduces waste.

Safety : SOCl₂ is replaced with PCl₃ in closed systems to minimize hazardous emissions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (CAS 182502-68-7)

- Structure : Differs from the target compound by replacing the 3-fluoro-4-methylphenyl group with a 4-hydroxyphenyl moiety.

- Physicochemical Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the fluorine/methyl-substituted derivative. Crystal structure analysis (T = 230 K) reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds, forming a 3D network .

EP 3 348 550A1 Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)

- Structure : Feature a trifluoromethyl group on the benzothiazole ring and methoxy substituents on the phenyl ring.

- Methoxy groups improve metabolic stability compared to hydroxyl groups .

Benzothiazole-Acetamide Derivatives with Documented Bioactivity

2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d)

- Structure : Incorporates a thioether linkage and indole-like moiety.

- Activity : Exhibits potent anti-inflammatory (IC₅₀ = 12.3 μM) and antibacterial (MIC = 6.25 μg/mL against S. aureus) activity, attributed to the thiazole-thioether group’s ability to disrupt bacterial membranes or inhibit inflammatory mediators .

- Comparison : The target compound’s fluorine substituent may improve blood-brain barrier penetration relative to 5d’s polar thioether group.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a dichlorophenyl group and thiazole ring.

- Crystal Packing: Intermolecular N–H⋯N hydrogen bonds form R²²(8) motifs, stabilizing 1D chains.

Structural and Functional Analysis

Key Physicochemical Parameters

*Estimated using substituent contributions (fluoro: +0.14, methyl: +0.56).

Hydrogen Bonding and Crystal Packing

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features a benzothiazole moiety which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylphenyl acetamide with a benzothiazole derivative. The synthetic route often includes steps such as cyclization and functional group modifications to achieve the desired trioxo structure.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For example:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 10f | 50 | Antibacterial |

| 10g | 30 | Antifungal |

These findings suggest that the compound may act effectively against various pathogens.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain benzothiazole derivatives can selectively inhibit tumor cell lines while sparing normal cells. For instance:

| Compound | Cell Line Tested | EC50 (ng/mL) |

|---|---|---|

| 15a | WI-38 VA-13 | 32 |

| 15b | WI-38 VA-13 | 30 |

| 15c | WI-38 VA-13 | 28 |

This selective cytotoxicity highlights the potential use of this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzothiazole moiety may interact with specific enzyme targets or cellular pathways involved in proliferation and apoptosis.

Case Studies

Several studies have focused on the biological activity of benzothiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that benzothiazole derivatives exhibited potent anticancer activity against various human cancer cell lines (SK-Hep-1, MDA-MB-231). The results indicated that these compounds could inhibit cell proliferation effectively.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through antioxidant activity and inhibition of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis typically involves coupling the benzothiazole-trioxo moiety with the fluoromethylphenyl acetamide group via amide bond formation. Key steps include:

- Use of coupling agents like EDC/HOBt or DCC in anhydrous DMF/DMSO under nitrogen .

- Temperature control (0–5°C during activation, room temperature for coupling) to minimize side reactions .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., triethylamine) to improve yields (reported 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Core Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; benzothiazole-trioxo carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 403.0725) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹; S=O at 1150–1250 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) with IC₅₀ values compared to reference drugs .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) to identify mechanistic pathways .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

- Approach :

- Substituent Variation : Replace the 3-fluoro-4-methylphenyl group with halogenated (Cl, Br) or electron-withdrawing (NO₂) analogs to modulate lipophilicity .

- Scaffold Modification : Introduce heterocyclic rings (e.g., pyridine, triazole) to the benzothiazole core to improve target binding .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies are effective for predicting its target interactions and pharmacokinetics?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., COX-2, EGFR) .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

- Case Study :

- Spectral Ambiguity : If NMR shows unexpected splitting (e.g., diastereomers), use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers .

- Bioactivity Variability : Replicate assays under standardized conditions (e.g., serum-free media, controlled O₂ levels) to minimize batch effects .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) to confirm stereochemistry and hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.